2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene is an organic compound characterized by a complex molecular structure featuring a chloro group, a methoxy group, a phenoxy group, and a nitro group attached to a benzene ring. Its IUPAC name is 4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, and it has the molecular formula with a molecular weight of approximately . This compound is classified as a nitroaromatic compound and is primarily recognized for its applications in organic synthesis and biological research.
The synthesis of 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene typically involves several chemical reactions:
These steps require careful control of reaction conditions to yield high purity products and minimize by-products .
The molecular structure of 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene can be represented using various structural formulas:
InChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3
RVIASXOHEIDKMF-UHFFFAOYSA-N
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
These representations highlight the arrangement of atoms within the molecule, indicating the presence of functional groups such as chloro, methoxy, and nitro .
The compound can participate in various chemical reactions:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or altered physical properties .
The mechanism of action for 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene largely depends on its application in biological systems.
This dual potential underscores the importance of understanding its biochemical interactions in both research and industrial applications .
The physical properties of 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene include:
Chemical properties include:
These properties are crucial for determining its handling protocols in laboratory settings .
2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene has diverse applications, including:
Its versatility makes it valuable across various scientific fields .
The synthesis of 2-chloro-1-(4-methoxyphenoxy)-4-nitrobenzene (7) leverages nucleophilic aromatic substitution (SNAr), where 3,4-dichloronitrobenzene (4, DCNB) reacts with 4-methoxyphenol (5) under basic conditions. This reaction proceeds via a Meisenheimer complex intermediate, stabilized by the para-nitro group in DCNB, which withdraws electron density and facilitates nucleophilic attack by the phenoxide ion [4]. Continuous flow microreactor technology significantly enhances this process by enabling precise temperature control (195°C) and pressure maintenance (25 bar), allowing "super-heating" of solvents beyond their atmospheric boiling points. The glass microreactor (e.g., Labtrix® S1) features etched channels (300 µm wide × 120 µm deep) with integrated static micromixers (SOR-2), ensuring rapid mixing (≤0.3 s) and minimized diffusion limitations. This setup achieves quantitative conversion of DCNB to product within 60 seconds—a drastic reduction from the 10 minutes required in batch systems [1].
Table 1: Continuous Flow SNAr Parameters for 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene Synthesis
Parameter | Value | Impact |
---|---|---|
Temperature | 195°C | Enables solvent superheating; accelerates kinetics |
Pressure | 25 bar | Maintains liquid phase at high temperature |
Flow Rate | 1 µL·min⁻¹ (initial optimization) | Controls residence time; 60 s achieves full conversion |
Microreactor Volume | 19.5 µL (3227 reactor) | Minimizes reaction volume; enhances heat/mass transfer |
Mixing Efficiency | Tmix ≤ 0.3 s (SOR-2 mixer) | Prevents side reactions; ensures homogeneity |
Microwave-assisted synthesis initially demonstrated utility for SNAr reactions by rapidly heating reaction mixtures via dielectric loss. However, this method necessitates microwave-absorbing solvents (e.g., dimethylacetamide, DMA) and suffers from limited scalability due to penetration depth constraints in larger vessels. Energy efficiency analyses reveal microwave heating is eight times costlier than conventional methods at production scales [1]. In contrast, microreactors use direct conductive heating, accommodating microwave-transparent solvents like acetonitrile (MeCN). When translating a microwave protocol (10 minutes at controlled power) to continuous flow, the reaction time plummeted to 60 seconds. This acceleration stems from eliminating heating/cooling cycles inherent in batch processing. Once a steady state is achieved in flow, the system operates isothermally, boosting throughput by 15-fold compared to stopped-flow microwave reactors [1] [4].
Table 2: Methodology Comparison for SNAr Synthesis
Parameter | Microwave-Assisted | Microreactor-Enabled |
---|---|---|
Heating Mechanism | Dielectric loss | Conductive superheating |
Solvent Requirement | Microwave-absorbing (e.g., DMA) | Any solvent (incl. MeCN) |
Typical Reaction Time | 10 minutes | 60 seconds |
Scalability | Limited by penetration depth | Linear scale-up via reactor numbering |
Energy Cost | 8× conventional heating | Comparable to conventional heating |
Solvent and base selection critically influence SNAr efficiency. Initial protocols used high-boiling DMA (164–166°C), complicating product isolation due to low volatility. Under flow conditions (25 bar pressure), lower-boiling MeCN (81–82°C) proved equally effective, streamlining downstream purification. The microreactor platform facilitated automated base screening via programmable stoichiometry control. Using a 1.0 M DCNB/4-methoxyphenol solution and a 1.0 M base solution in MeCN, 11 organic bases were evaluated at 195°C with 30-second residence times. DBU (1,8-diazabicycloundec-7-ene) emerged as optimal due to its strong nucleophilicity and low steric hindrance. Reducing 4-methoxyphenol from 1.2 to 1.0 equivalent—enabled by precise flow stoichiometry—minimized excess reagent without compromising yield, simplifying purification [1] [6].
Table 3: Solvent and Base Optimization in SNAr Synthesis
Variable | Options Tested | Optimal Choice | Advantage |
---|---|---|---|
Solvent | DMA, MeCN, toluene, DMSO | MeCN | Low boiling point; easier product isolation |
Base | DBU, DIPEA, TEA, piperidine, etc. | DBU | High nucleophilicity; fast kinetics |
Phenol Equivalents | 1.0–1.2 equiv | 1.0 equiv | Reduced purification burden |
Stopped-flow systems mix reagents in a "batch-like" manner within a flow path, followed by abrupt cessation for spectroscopic monitoring. This method incurs inherent dead time (0.5–1 ms) for solution transit from mixer to observation cell, obscuring early reaction events. For SNAr reactions, stopped-flow also requires repetitive cycles for data collection across timepoints [5] [7]. Continuous-flow microreactors eliminate intermittent stops, maintaining uninterrupted production. Residence time is controlled by adjusting flow rates or channel length, enabling real-time analysis at steady state. In SNAr synthesis, continuous flow reduced processing time from 10 minutes (stopped-flow microwave) to 60 seconds while achieving equivalent yields. The space-time yield (mass per reactor volume per time) surged due to minimized idle periods between batches [1] [5].
Key Efficiency Metrics:
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